molecular formula C16H14BrN3OS B2468717 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole CAS No. 2380078-40-8

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole

Cat. No.: B2468717
CAS No.: 2380078-40-8
M. Wt: 376.27
InChI Key: JVCRQTZDCNSJNG-UHFFFAOYSA-N
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Description

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a pyrrolidine ring and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrrolidine reacts with the benzothiazole intermediate. Finally, the bromopyridine moiety is attached through a palladium-catalyzed Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, palladium catalysts, toluene as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Aminopyridine, thiopyridine derivatives.

Scientific Research Applications

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyrrolidin-1-yl)-1,3-benzothiazole
  • 3-(3-Bromopyridin-4-yl)oxy-1,2,4-thiadiazole
  • 2-(3-Bromopyridin-4-yl)oxy-1,3-benzoxazole

Uniqueness

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromopyridine moiety allows for further functionalization, while the benzothiazole core provides stability and rigidity to the molecule. This combination makes it a versatile scaffold for the development of new compounds with tailored properties .

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS/c17-12-9-18-7-5-14(12)21-11-6-8-20(10-11)16-19-13-3-1-2-4-15(13)22-16/h1-5,7,9,11H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCRQTZDCNSJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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